

Comparative Guide: Thiepan-4-amine HRMS Fragmentation Pattern[1]

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Compound of Interest

Compound Name: *Thiepan-4-amine*

CAS No.: 128861-82-5

Cat. No.: B2824284

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Executive Summary

In medicinal chemistry, 7-membered heterocycles (thiepanes) are increasingly utilized as lipophilic spacers and scaffold expanders to modulate drug potency.[1] However, their structural similarity to 6-membered homologs (thiopyrans) necessitates precise analytical differentiation. [1]

This guide provides a definitive High-Resolution Mass Spectrometry (HRMS) fragmentation analysis of **Thiepan-4-amine**. [1] We compare its dissociation pathways against its primary structural analog, Tetrahydro-2H-thiopyran-4-amine, establishing a self-validating protocol for structural confirmation. [1]

Key Differentiator: While both compounds exhibit amine-driven

-cleavage, **Thiepan-4-amine** is distinguished by a unique ring-contraction pathway yielding a characteristic

ion (

87.026), absent in the thiopyran analog. [1]

Structural & Theoretical Framework

Understanding the fragmentation logic requires analyzing the ring strain and heteroatom influence.

Feature	Thiepan-4-amine (Target)	Tetrahydro-2H-thiopyran-4-amine (Alternative)
Structure	7-membered ring (S-heterocycle)	6-membered ring (S-heterocycle)
Formula		
Monoisotopic Mass	131.0769 Da	117.0612 Da
[M+H] ⁺	132.0842	118.0685
Ring Strain	Moderate (Pitzer strain)	Low (Chair conformation)
Primary Liability	C-C bonds to Amine	C-C bonds to Amine

Experimental Protocol (Self-Validating System)

To replicate these results, use the following ESI-QTOF workflow. This protocol is designed to maximize "A-type" (diagnostic) ions while preserving the molecular ion.

Sample Preparation

- Stock: Dissolve 1 mg **Thiepan-4-amine** HCl in 1 mL MeOH (Free base generation not required for ESI+).
- Dilution: Dilute to 500 ng/mL in 50:50

:MeCN + 0.1% Formic Acid. Crucial: Avoid high concentrations to prevent dimer formation

Instrument Parameters (Agilent 6545 Q-TOF / Thermo Orbitrap Exploris)

- Ion Source: ESI Positive Mode[1]
- Capillary Voltage: 3500 V
- Fragmentor/In-Source CID: 110 V (Set low to prevent premature ring opening)
- Collision Energy (CE): Stepped Ramp (10, 20, 40 eV).[1]
 - Why: 10 eV preserves the peak; 40 eV reveals the sulfur-carbon backbone fragments.[1]
- Mass Range:
50–300 (High resolution extended dynamic range).[1]

Fragmentation Analysis & Mechanism

Pathway A: The Amine-Driven Alpha-Cleavage (Primary)

Like most cyclic amines, the fragmentation is initiated by the ionization of the nitrogen lone pair.

- Neutral Loss of Ammonia ():
 - **Thiepan-4-amine:**
(Loss of 17.0265 Da).[1]
 - Mechanism:[1][2] 1,2-elimination or remote hydrogen abstraction.[1]
- Ring Opening (-Cleavage):

- The bond adjacent to the C-N bond breaks, creating a distonic radical cation. In the 7-membered ring, this opens a longer alkyl chain than in the 6-membered analog, stabilizing different intermediate carbocations.[1]

Pathway B: The Sulfur-Specific Ring Contraction (Diagnostic)

This is the critical differentiator. The thiepane ring, possessing higher conformational mobility, undergoes transannular interactions between the Sulfur and the incipient carbocation.

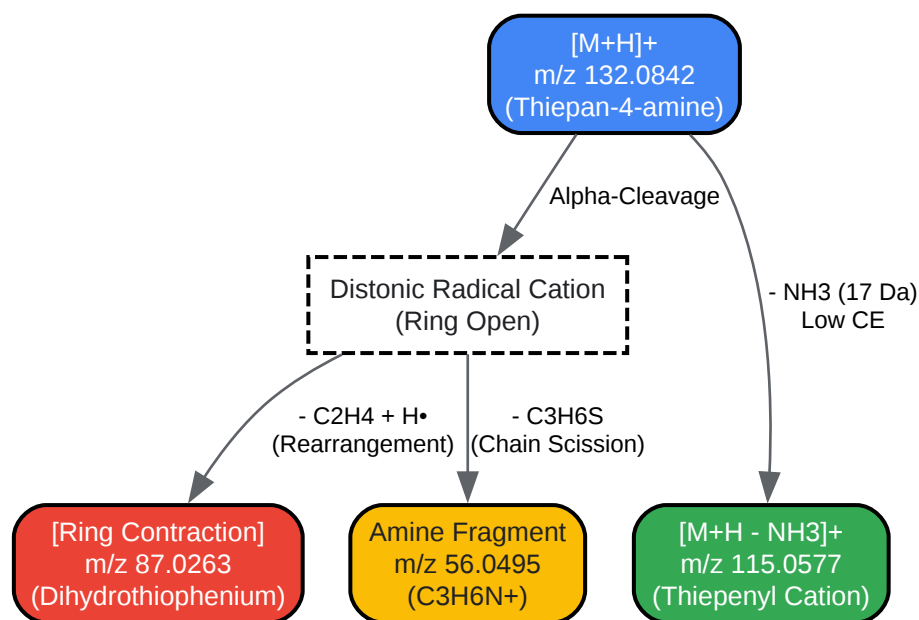
- Diagnostic Ion (87.026):
 - Formation of the dihydrothiophene cation ().
 - Mechanism:[1][2] Following ring opening, the chain collapses, extruding ethylene () segments.
 - Specificity: This ion is significantly suppressed in the 6-membered thiopyran analog due to the stability of the 6-ring chair conformation, which favors simple retro-Diels-Alder (RDA) type fragmentation.[1]

Comparative Fragmentation Table

Fragment Type	Thiepan-4-amine (calc)	Thiopyran-4-amine (calc)	Differentiation Logic
Precursor [M+H] ⁺	132.0842	118.0685	Mass shift of +14.0157 (). [1]
[M+H - NH ₃] ⁺	115.0577 ()	101.0420 ()	Loss of amine is common to both; confirms N-substitution. [1]
[M+H - H ₂ S] ⁺	98.0964 ()	84.0808 ()	Sulfur extrusion. Rare in soft ESI, prominent in APCI. [1]
Ring Contraction A	87.0263 ()	73.0106 ()	Key Diagnostic. 7-ring collapses to stable 5-ring S-ion. [1]
Alkyl Amine Series	56.0495 ()	42.0338 ()	Low mass diagnostic for amine environment.

Mechanistic Visualization (Graphviz)[\[1\]](#)

The following diagram illustrates the competitive pathways for **Thiepan-4-amine**, highlighting the diagnostic ring contraction.



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Caption: Figure 1. Competitive ESI-CID fragmentation pathways for **Thiepan-4-amine**. The red node (m/z 87.0263) represents the diagnostic ring-contraction ion distinguishing the 7-membered ring from 6-membered analogs.[1]

Troubleshooting & Validation

When analyzing unknown samples suspected to be **Thiepan-4-amine**, use this decision matrix:

- Check the Mass Defect: Sulfur has a significant negative mass defect.
 - **Thiepan-4-amine** () exact mass is 131.0769.[1]
 - Leucine () exact mass is 131.0946.[1]
 - Action: If your mass accuracy > 5 ppm, you can distinguish these isobars. The Sulfur analog will appear at a lower

- Isotope Pattern:
 - Look for the

isotope peak at

. It should be ~4.5% of the base peak intensity. Nitrogen analogs (e.g., Azepanes) will not show this.[1]
- Isomer Discrimination:
 - If

118 is observed instead of 132, you have the Thiopyran homolog.
 - If

132 is observed but fragmentation yields

99 (Loss of SH), suspect Thiepan-3-amine (regioisomer), where the amine facilitates facile elimination of the adjacent sulfur.[1]

References

- American Elements. **Thiepan-4-amine** Hydrochloride Specifications and Safety Data. Retrieved from [\[Link\]](#)[1]
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Sources

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